Fmoc-p-carboxy-phe(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVAZYTLZQGHT-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH: Structure, Properties, and Applications in Peptide Synthesis

Introduction: (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, commonly known as Fmoc-p-carboxy-Phe(OtBu)-OH, is a non-canonical amino acid derivative crucial for advanced peptide synthesis. It serves as a key building block in Fluorenylmethoxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3] Its unique structure, featuring an orthogonally protected carboxylic acid on the phenyl side chain, allows for the site-specific introduction of modifications, making it an invaluable tool for researchers in drug development, bioconjugation, and materials science.[2] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and its application in synthetic protocols.

Chemical Identity and Structure

This compound is a phenylalanine derivative where the alpha-amino group is protected by a base-labile Fmoc group, and a carboxylic acid at the para-position of the phenyl ring is protected by an acid-labile tert-butyl (OtBu) group. This orthogonal protection scheme is fundamental to its utility, enabling selective deprotection and modification of the side chain independently of the peptide backbone elongation.

The IUPAC name for this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid.[4]

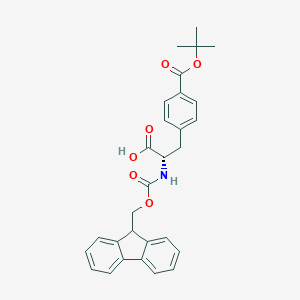

Caption: Structural components of this compound.

| Identifier | Value |

| CAS Number | 183070-44-2[1][2][5][6][7] |

| Molecular Formula | C29H29NO6[1][2][4][5][7] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid[4][8] |

| Synonyms | Fmoc-Phe(4-COOtBu)-OH, Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine[2][4][6] |

| InChIKey | GQIVAZYTLZQGHT-VWLOTQADSA-N[4][7][8] |

| SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24[4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in synthesis.

| Property | Value | Source |

| Molecular Weight | 487.54 g/mol | [1][5][6][7] |

| Appearance | White to off-white solid powder | [2][3] |

| Purity | ≥98% (HPLC) | [2][8] |

| Boiling Point | 684.6 ± 55.0 °C (Predicted) | [3][5] |

| Density | 1.247 ± 0.06 g/cm³ (Predicted) | [3][5] |

| pKa | 3.67 ± 0.10 (Predicted) | [3] |

| Optical Rotation | [α]20/D = 22.4 ± 2°, c=1 in CHCl3 | [2] |

| Solubility | Chloroform, Dichloromethane, DMSO | [6] |

| Storage Conditions | 2-8°C, sealed in dry, protected from air and light | [2][3][6][8] |

Core Applications in Research and Development

The primary application of this compound is as a specialized building block in SPPS.[1][2] Its utility extends across several domains:

-

Peptide Synthesis: It is a fundamental component for creating complex peptides.[2] The Fmoc group facilitates the stepwise elongation of the peptide chain, while the OtBu group on the side chain provides an orthogonal handle for later modifications.[9]

-

Drug Development: In the pharmaceutical industry, this amino acid is used to synthesize peptide-based drug candidates.[2] The para-carboxyl group can be used as an attachment point for solubility modifiers, imaging agents, or drug payloads, potentially enhancing the bioavailability and stability of the final therapeutic.[2]

-

Bioconjugation: It is instrumental in bioconjugation processes, where peptides are linked to other molecules such as antibodies, proteins, or nanoparticles.[2] After the peptide is fully synthesized and cleaved from the resin, the side-chain tert-butyl group can be selectively removed to reveal a carboxylic acid, which can then be activated for conjugation.

-

Materials Science: Researchers use this derivative to create novel peptide-based biomaterials. The side chain can be used to cross-link peptide chains or to anchor peptides onto surfaces.

Experimental Protocol: Incorporation via Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain using an automated microwave peptide synthesizer.

Materials:

-

Resin: Cl-MPA ProTide® resin or equivalent

-

This compound

-

Deprotection Solution: 20% piperidine with 0.1 M Oxyma Pure in DMF

-

Coupling Reagents: 1.0 M DIC and 1.0 M Oxyma Pure in DMF (to form CarboMAX)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage Cocktail: 95:2.5:2.5 Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS)

-

Precipitation Solvent: Cold diethyl ether (Et2O)

Methodology:

-

Resin Preparation: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminal of the resin-bound peptide by treating with the deprotection solution. This is typically done in two stages: a quick 1-minute wash followed by a longer 5-10 minute reaction.

-

Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.

-

Coupling Reaction:

-

Dissolve this compound (5-fold molar excess over resin substitution) in DMF.

-

Add the coupling reagents (DIC and Oxyma Pure) to activate the carboxylic acid of the amino acid.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 10-30 minutes. Microwave heating (e.g., to 50°C for 10 minutes) can be used to enhance coupling efficiency, especially for difficult sequences.[10]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

Once the synthesis is complete, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups, including the OtBu group from the p-carboxy-Phe residue.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding the solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Lyophilize the crude peptide overnight. The final product can be purified using reverse-phase HPLC.

-

References

- 1. This compound CAS#: 183070-44-2 [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 183070-44-2 [amp.chemicalbook.com]

- 4. This compound | C29H29NO6 | CID 21345475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 183070-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | 183070-44-2 - Coompo [coompo.com]

- 7. 183070-44-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 8. Fmoc-Phe(4-COOtBu)-OH | 183070-44-2 [sigmaaldrich.com]

- 9. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 10. merel.si [merel.si]

A Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Fmoc-p-carboxy-Phe(OtBu)-OH, a crucial building block in modern drug discovery and peptide science. The document details its chemical and physical properties, with a focus on its molecular weight and other quantitative data. It elucidates the strategic importance of the Fmoc and OtBu protecting groups in the context of solid-phase peptide synthesis (SPPS). Furthermore, this guide furnishes detailed experimental protocols for the application of this compound and illustrates the synthetic workflow through a Graphviz diagram, offering a valuable resource for researchers in peptide chemistry and drug development.

Introduction

This compound, or N-α-(9-Fluorenylmethyloxycarbonyl)-4-(tert-butoxycarbonyl)-L-phenylalanine, is a specialized amino acid derivative widely utilized in Fmoc-based solid-phase peptide synthesis (SPPS).[1] Its unique structure, featuring orthogonal protecting groups, allows for the precise incorporation of a functionalized phenylalanine residue into a growing peptide chain. This capability is of paramount importance in the design of novel peptide therapeutics, where modifications to the peptide backbone and side chains can significantly enhance biological activity, stability, and pharmacokinetic profiles.

The strategic incorporation of non-proteinogenic amino acids like this compound is a key strategy in modern drug discovery. The introduction of such modified residues can induce specific conformational constraints, improve resistance to proteolytic degradation, and introduce new functionalities for bioconjugation or to modulate receptor interactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis. The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 487.54 g/mol [2][3] |

| Molecular Formula | C₂₉H₂₉NO₆[2][3] |

| CAS Number | 183070-44-2[2][4] |

| Appearance | White to off-white solid[][6] |

| Purity | ≥95%[4] |

| Boiling Point (Predicted) | 684.6 ± 55.0 °C[2][] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³[2][] |

| Storage Conditions | 2-8°C, sealed in a dry environment[][7] |

The Role of Protecting Groups in Fmoc SPPS

The successful synthesis of peptides using the Fmoc strategy relies on an orthogonal protection scheme, where different protecting groups can be removed under distinct chemical conditions. In this compound, the Fmoc and OtBu groups serve critical and complementary roles.

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the α-amino group of the amino acid.[8] Its primary function is to prevent self-polymerization during the activation of the carboxyl group and to ensure that peptide bond formation occurs exclusively at the N-terminus of the growing peptide chain.[7] The Fmoc group is stable to the acidic conditions used for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.[9] It is typically removed using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[4]

-

The OtBu (tert-Butyl) Group: The tert-butyl ester serves as an acid-labile protecting group for the carboxyl group on the phenyl side chain.[10] This protection is crucial to prevent this functionality from interfering with the peptide bond formation at the α-carboxyl group. The OtBu group is stable to the basic conditions used for Fmoc deprotection, thus ensuring the integrity of the side chain throughout the synthesis cycles.[3] It is removed during the final cleavage step, typically with a strong acid like trifluoroacetic acid (TFA).[4]

Experimental Protocol: Incorporation of this compound in SPPS

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the resin, the specific peptide sequence, and the scale of the synthesis.

Materials and Reagents:

-

This compound

-

Appropriate resin (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide)[6]

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)[6]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[11]

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[4]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, slightly less than 3-5 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to pre-activate it.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[12]

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates the absence of free primary amines and a successful coupling.[12]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6] This step cleaves the peptide from the resin and removes the OtBu and other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Pellet the peptide by centrifugation, decant the ether, and dry the peptide pellet.[8]

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow Visualization

The cyclical nature of Fmoc-based solid-phase peptide synthesis is illustrated in the following diagram.

Caption: Cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Applications in Drug Development

The incorporation of this compound into peptides offers several advantages for drug development. The protected carboxyl group on the phenyl side chain, once deprotected, can serve as a handle for various modifications:

-

Bioconjugation: The free carboxyl group can be used to attach polyethylene glycol (PEG) to improve solubility and circulation half-life, or to conjugate cytotoxic drugs for targeted delivery.

-

Peptide Cyclization: The side-chain carboxyl group can be used to form a lactam bridge with a side-chain amine of another amino acid, leading to a cyclized peptide with constrained conformation and potentially enhanced receptor binding and stability.

-

Modulation of Physicochemical Properties: The introduction of a carboxylic acid can alter the overall charge and polarity of the peptide, which can be fine-tuned to optimize solubility, cell permeability, and pharmacokinetic properties.

The use of such modified amino acids is instrumental in the development of peptide-based therapeutics for a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex and modified peptides. Its well-defined physicochemical properties and the orthogonal nature of its protecting groups make it an indispensable tool for researchers in peptide chemistry and drug development. The detailed protocols and workflow provided in this guide are intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of peptide-based therapeutics.

References

- 1. This compound CAS#: 183070-44-2 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. benchchem.com [benchchem.com]

- 9. chempep.com [chempep.com]

- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, experimental applications, and procedural workflows related to Fmoc-p-carboxy-Phe(OtBu)-OH, a key building block in modern peptide synthesis.

Core Physical Properties

This compound is a white to off-white solid compound.[1] Its fundamental physical and chemical characteristics are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry. While some properties are based on predicted values, they offer valuable approximations for experimental design.

| Property | Value | Source |

| Molecular Formula | C₂₉H₂₉NO₆ | [2][3] |

| Molecular Weight | 487.54 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 684.6 ± 55.0 °C | [1][2][4] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³ | [1][4] |

| pKa (Predicted) | 3.67 ± 0.10 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

Experimental Protocols

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS). Below are detailed methodologies for its use in this context, as well as standard procedures for determining its key physical properties.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the iterative process of extending a peptide chain on a solid support using Fmoc-protected amino acids like this compound.

1. Resin Preparation:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid).

-

Swell the resin in a suitable solvent, typically dimethylformamide (DMF), for at least 30 minutes to ensure optimal reaction conditions.

2. Fmoc Deprotection:

-

Treat the resin-bound amino acid with a 20% solution of piperidine in DMF.

-

Allow the reaction to proceed for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc adduct.

3. Amino Acid Coupling:

-

Activate the carboxylic acid group of this compound. This is typically achieved by dissolving the amino acid derivative and a coupling agent (e.g., HBTU, HATU) in DMF, followed by the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours, or until completion is confirmed by a colorimetric test (e.g., ninhydrin test).

-

Wash the resin with DMF to remove unreacted reagents.

4. Iteration and Cleavage:

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Upon completion of the synthesis, cleave the peptide from the resin and remove the side-chain protecting groups (including the OtBu group from the carboxy-phenylalanine residue) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Determination of Melting Point

This protocol describes a standard method for determining the melting point of a solid organic compound.

1. Sample Preparation:

-

Ensure the this compound sample is thoroughly dried and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

2. Measurement:

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a controlled rate. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Qualitative Solubility Assessment

This protocol outlines a general procedure for determining the solubility of a compound in various solvents.

1. Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of small test tubes.

-

Add a measured volume (e.g., 0.1 mL) of a selected solvent to the first test tube.

-

Agitate the mixture vigorously for a set period.

-

Observe if the solid dissolves completely.

-

If the solid dissolves, the compound is soluble at that concentration. If not, incrementally add more solvent and repeat the agitation and observation steps to estimate the solubility.

-

Repeat the process with a range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, dimethyl sulfoxide).

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow of Fmoc-based Solid-Phase Peptide Synthesis.

References

Fmoc-p-carboxy-phe(OtBu)-OH CAS number

An In-depth Technical Guide to Fmoc-p-carboxy-phe(OtBu)-OH

CAS Number: 183070-44-2

This technical guide provides a comprehensive overview of this compound, an essential building block in peptide chemistry. It is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details the compound's physicochemical properties, experimental protocols for its use, and its applications in the synthesis of modified peptides for therapeutic and research purposes.

Compound Data

This compound, also known as Fmoc-(4-tert-butyloxycarbonyl)-L-phenylalanine, is a derivative of the amino acid phenylalanine.[1][2] The N-terminal α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, while the carboxylic acid on the phenyl ring is protected as a tert-butyl (OtBu) ester. This dual protection strategy is fundamental to its application in Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 183070-44-2[4][5][6] |

| Molecular Formula | C₂₉H₂₉NO₆[4][6] |

| Molecular Weight | 487.54 g/mol [4][6] |

| Appearance | White to off-white solid powder[2][4] |

| Purity | ≥98% (HPLC)[2][7] |

| Optical Rotation | [α]²⁰/D = 22.4 ± 2°, c=1 in CHCl₃[2] |

| Boiling Point (Predicted) | 684.6 ± 55.0 °C[4][8] |

| Density (Predicted) | 1.247 ± 0.06 g/cm³[4][8] |

| pKa (Predicted) | 3.67 ± 0.10[4] |

Solubility and Storage

| Property | Value |

| Solubility | Soluble in Chloroform, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).[5] |

| Storage Conditions | Store at 2-8°C, sealed in a dry, airtight container.[4][5][7] |

Experimental Protocols

The primary application of this compound is its incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis (SPPS).[9] The following is a generalized protocol for this process.

Protocol: Incorporation of this compound in SPPS

This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Appropriate resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)[10]

-

Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/DIPEA or HATU/HOAt)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[11]

-

Fmoc Deprotection:

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.[13]

-

Add an activating base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[13]

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.[13]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[13]

-

-

Confirmation of Coupling (Optional): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to ensure the coupling reaction is complete. A negative test indicates the absence of free primary amines.[13]

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.[11]

-

Final Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.[11][13]

-

Isolate the peptide pellet by centrifugation and wash with cold diethyl ether.[13]

-

Dry the peptide pellet.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[11][13]

-

Visualizations

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc-SPPS for the elongation of a peptide chain.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Role in Drug Discovery

The incorporation of non-natural amino acids like this compound is a key strategy in drug discovery. It allows for the synthesis of peptides with modified properties, such as enhanced stability or improved binding to biological targets.

Caption: Role of modified amino acids in peptide drug discovery.

Applications in Research and Drug Development

This compound is a valuable reagent for the synthesis of peptides with tailored properties. The introduction of a carboxyl group on the phenyl ring (protected during synthesis) provides a site for further modification or for influencing the peptide's interaction with its biological target.

-

Drug Development: This amino acid is used to create peptide-based therapeutics with enhanced stability, bioavailability, and receptor-binding affinity.[2][3][14] The modification can lead to improved pharmacological profiles compared to peptides composed solely of natural amino acids.[15]

-

Peptide Mimetics: It is employed in the synthesis of peptidomimetics, where the structure of a natural peptide is altered to improve its drug-like properties.[3]

-

Bioconjugation: The deprotected carboxyl group on the phenyl ring can serve as a handle for conjugating the peptide to other molecules, such as fluorescent dyes, cytotoxic drugs, or larger proteins.[2][14]

-

Structural Biology: Peptides incorporating this modified amino acid can be used to study protein-protein interactions and enzyme mechanisms.[16][17]

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 错误页 [amp.chemicalbook.com]

- 5. This compound | 183070-44-2 - Coompo [coompo.com]

- 6. 183070-44-2[this compound]- Acmec Biochemical [acmec.com.cn]

- 7. Fmoc-Phe(4-COOtBu)-OH | 183070-44-2 [sigmaaldrich.com]

- 8. 183070-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 183070-44-2 [m.chemicalbook.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. benchchem.com [benchchem.com]

- 12. chempep.com [chempep.com]

- 13. benchchem.com [benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. benchchem.com [benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

An In-depth Technical Guide to Fmoc-p-carboxy-Phe(OtBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-p-(tert-butoxycarbonyl)-L-phenylalanine, commonly known as Fmoc-p-carboxy-Phe(OtBu)-OH. This specialized amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of a functionalized phenylalanine residue that can serve as a conjugation point or a key element in bioactive peptides.

Introduction to this compound

This compound is a derivative of the amino acid phenylalanine, modified with two key protecting groups. The fluorenylmethoxycarbonyl (Fmoc) group on the α-amine allows for its use in the widely adopted Fmoc-based SPPS strategy, which relies on a base-labile protecting group that can be removed under mild conditions. The tert-butyl (OtBu) ester protecting the para-carboxyl group on the phenyl ring is acid-labile. This orthogonal protection scheme enables the selective deprotection of either the α-amine for peptide chain elongation or the side-chain carboxyl group for subsequent modifications, such as the attachment of reporter molecules, cytotoxic drugs, or for creating branched peptides.

The primary application of this compound is in the synthesis of peptides where a specific, stable linkage through the phenyl ring is desired. This includes the development of peptide-drug conjugates, radiolabeled peptides for imaging, and ligands for studying protein-protein interactions.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, with purities generally suitable for peptide synthesis. The table below summarizes key quantitative data from several commercial vendors to facilitate comparison and procurement.

| Supplier | Catalog Number | Purity | Available Quantities |

| Bachem | 4027514 | Not specified | 1 g, 5 g |

| Chem-Impex | 07052 | ≥ 98% (HPLC) | 100 mg, 250 mg, 1 g, 5 g |

| BLDpharm | BD131389 | 98% | 1 g, 5 g |

| Coompo | C233447 | 98% | 100 mg, 250 mg, 1 g |

| Acmec Biochemical | Not specified | Not specified | In stock |

| CP Lab Safety | Not specified | ≥ 95% | 10 g |

| Weifang Yangxu Group | Not specified | 99% | Milligram to kilogram scale |

| Biomall | F657565-250mg | Not specified | 250 mg |

Experimental Protocols: Incorporation of this compound in SPPS

The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis. This protocol may require optimization depending on the specific peptide sequence, the resin used, and the scale of the synthesis.

Materials and Reagents:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide resin, 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

-

or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole)

-

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add enough DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (if starting with an Fmoc-protected resin):

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of the 20% piperidine solution and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times).

-

A small sample of the resin can be taken for a Kaiser test to confirm the presence of free primary amines.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling agent (e.g., HATU or HBTU, 3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the solution.

-

Allow the activation to proceed for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature. For potentially difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).

-

A Kaiser test should be performed to confirm the completion of the coupling (absence of free primary amines).

-

-

Chain Elongation:

-

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/Water). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and byproducts.

-

Dry the crude peptide under vacuum.

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified peptide by mass spectrometry to confirm its identity and by analytical RP-HPLC to determine its purity.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the general experimental workflow for SPPS and a representative signaling pathway where a peptide synthesized using this technology might be relevant.

Disclaimer: The integrin signaling pathway diagram is a simplified, illustrative example. While peptides targeting integrins, such as those containing the RGD (Arginine-Glycine-Aspartic acid) motif, can be synthesized using advanced amino acid derivatives, the direct use of this compound in a well-documented RGD peptide targeting this specific pathway for therapeutic purposes is not explicitly detailed in the readily available literature. This diagram serves to show a potential application context for such a functionalized amino acid.

Purity Analysis of Fmoc-p-carboxy-Phe(OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation essential for the purity analysis of Fmoc-p-carboxy-Phe(OtBu)-OH. Ensuring the high purity of this critical raw material is paramount for the successful synthesis of peptides with high fidelity and for preventing the introduction of process-related impurities that can complicate downstream applications and drug development.

Core Compound Data

This compound is a key building block in solid-phase peptide synthesis (SPPS). Its purity directly impacts the quality and success of peptide manufacturing.

| Property | Value |

| Chemical Formula | C₂₉H₂₉NO₆ |

| Molecular Weight | 487.54 g/mol |

| CAS Number | 183070-44-2 |

| Appearance | White to off-white solid/powder |

| Storage Conditions | 2-8°C, sealed in a dry environment |

Quantitative Purity Analysis

The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). The data below represents typical specifications from various commercial suppliers.

| Parameter | Specification | Method |

| Chemical Purity | ≥95.0% - ≥98.0%[1][2][3] | HPLC |

| Enantiomeric Purity | ≥99.0% ee | Chiral HPLC |

| Optical Rotation | [α]²⁰/D = 22.4 ± 2° (c=1 in CHCl₃)[3] | Polarimetry |

Potential Impurities

Several potential impurities can arise during the synthesis and storage of Fmoc-amino acids. Rigorous analytical testing is crucial for their identification and quantification.

| Impurity Type | Description | Potential Impact on Peptide Synthesis |

| Diastereomers (D-isomer) | The incorrect enantiomer of the amino acid. | Incorporation of the wrong stereoisomer, affecting peptide structure and function. |

| Free Amino Acid | H-p-carboxy-Phe(OtBu)-OH; results from incomplete Fmoc protection or degradation. | Can lead to double incorporation of the amino acid in the peptide sequence. |

| Dipeptides/Tripeptides | Formed during the Fmoc protection step. | Results in the insertion of incorrect peptide sequences. |

| β-Alanine Derivatives | Can be introduced as a contaminant from the Fmoc protecting group reagent. | Leads to the insertion of a non-target amino acid. |

| Acetic Acid/Acetate | Residual solvent from synthesis and purification that can be difficult to detect by standard HPLC. | Can cause chain termination during peptide synthesis. |

| Incompletely Protected Variants | For example, where the tert-butyl group is absent from the carboxyl moiety. | Can lead to undesired side reactions and branching of the peptide chain. |

Experimental Protocols

Detailed and validated analytical methods are essential for the accurate determination of the purity of this compound. The following are representative protocols based on established methods for similar Fmoc-amino acids.

Protocol 1: Chemical Purity by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate this compound from its potential process-related impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

Sample Preparation:

-

Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

Protocol 2: Enantiomeric Purity by Chiral HPLC

This method is crucial for determining the enantiomeric excess of the desired L-enantiomer over the unwanted D-enantiomer.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: Polysaccharide-based chiral stationary phase (CSP) (e.g., Lux Cellulose-1, 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with an acidic additive (e.g., 0.1% TFA). A typical starting condition could be 80:20 (v/v) Heptane:Isopropanol with 0.1% TFA. The exact ratio will need to be optimized for the specific column and enantiomers.

-

Flow Rate: 0.8 mL/min

-

Detection: UV at 265 nm

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

Sample Preparation:

-

Dissolve a sample of this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

-

Ensure the sample is fully dissolved before injection.

Protocol 3: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (Electrospray Ionization - ESI):

-

Expected Mass [M-H]⁻: 486.5 m/z

-

Expected Mass [M+Na]⁺: 510.5 m/z

-

This technique confirms the molecular weight of the compound.

-

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

Expected Chemical Shifts (δ):

-

~7.2-8.0 ppm: Aromatic protons of the fluorenyl group and the substituted phenyl ring.

-

~5.0-5.5 ppm: Protons associated with the Fmoc protecting group and the chiral center.

-

~3.0-3.5 ppm: Methylene protons of the phenylalanine side chain.

-

~1.6 ppm: Singlet corresponding to the nine protons of the tert-butyl group.

-

-

NMR provides detailed structural information and can be used to identify impurities if their signals do not overlap with the main compound.

-

Visualized Workflows and Relationships

Caption: Workflow for the comprehensive purity analysis of this compound.

Caption: Logical relationships between the target compound, potential impurities, and their sources.

By implementing these rigorous analytical protocols and maintaining an awareness of potential impurities, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible outcomes in peptide synthesis and subsequent applications.

References

Technical Guide: Stability and Storage of Fmoc-p-carboxy-Phe(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fmoc-p-carboxy-Phe(OtBu)-OH, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the stability profile of this reagent is paramount for ensuring the integrity and purity of synthesized peptides, thereby impacting research outcomes and the development of peptide-based therapeutics.

Core Concepts: Chemical Stability

The stability of this compound is primarily dictated by its two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyl (OtBu) ester protecting the para-carboxylic acid.

-

Fmoc Group Stability: The Fmoc group is notoriously susceptible to cleavage under basic conditions, particularly by secondary amines like piperidine, which is a standard procedure in SPPS for deprotection.[1][2][3] It is generally stable under acidic and neutral conditions.[4]

-

Tert-Butyl (OtBu) Ester Stability: Conversely, the tert-butyl ester is highly resistant to basic and nucleophilic conditions but is readily cleaved under acidic conditions, a process that proceeds through a stable tert-butyl cation intermediate.

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling are crucial.

Storage Conditions: Multiple suppliers recommend storing the compound in a sealed, dry container at temperatures between 2-8°C.[5][6][7][8] For long-term storage, refrigeration or freezing is advised, along with protection from air and light.[5]

Handling: When handling the solid, it is important to prevent moisture absorption. After transport, vials should be gently shaken to ensure the compound is at the bottom.[5] For preparing solutions, solvents such as chloroform, dichloromethane, and DMSO can be used.[5]

Quantitative Stability Data

Table 1: General Stability Profile of this compound

| Condition | Fmoc Group Stability | OtBu Ester Stability | Overall Molecular Stability |

| Acidic (e.g., TFA) | Stable | Labile | Unstable |

| Basic (e.g., Piperidine) | Labile | Stable | Unstable |

| Neutral (Solid State) | Stable | Stable | Stable (with proper storage) |

| Neutral (in aprotic solvents like DMF) | Potentially slow degradation over time | Stable | Moderately Stable |

| Elevated Temperature | Potential for degradation | Stable | Degradation risk increases |

| Light Exposure | Potential for degradation | Stable | Degradation risk increases |

Table 2: Kinetics of Functional Group Cleavage

| Functional Group | Reagent/Condition | Cleavage Rate |

| Fmoc Group | 20% Piperidine in DMF | Very Fast (>99% in < 5 minutes)[1][9] |

| Fmoc Group | 5% Piperidine in DMF | Fast (>99% in ~3 minutes)[9] |

| Fmoc Group | 1% Piperidine in DMF | Slow (5.2% in 1 minute)[1] |

| OtBu Ester | Strong Acid (e.g., TFA) | Fast |

| OtBu Ester | Aqueous Acid | Slower, dependent on acid strength and temperature[10] |

Potential Degradation Pathways

The primary degradation pathways for this compound involve the cleavage of its protecting groups.

-

Base-Catalyzed Degradation: Exposure to bases, even weak ones present as impurities in solvents like DMF, can lead to the premature removal of the Fmoc group. This generates a free amine, which can participate in side reactions. The degradation proceeds via a β-elimination mechanism, forming dibenzofulvene.[3]

-

Acid-Catalyzed Degradation: Acidic conditions will lead to the cleavage of the tert-butyl ester, exposing the carboxylic acid. This is typically a desired step at the end of peptide synthesis but constitutes degradation if it occurs prematurely.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and optimized for specific laboratory conditions and analytical instrumentation.

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13]

Objective: To generate potential degradation products and assess stability under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

pH meter

-

HPLC system with a UV detector

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C). Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. Due to the lability of the Fmoc group, shorter time points are recommended (e.g., 0, 15, 30, 60, 120 minutes). Neutralize the samples before HPLC analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light. Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 60°C). Analyze at various time points.

-

Photostability: Expose the solid compound and the stock solution to light in a photostability chamber. Analyze at various time points.

-

Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 5.2).

Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the intact compound from its potential degradation products.[14]

Objective: To quantify the purity of this compound and detect any degradation products.

Instrumentation and Conditions:

-

HPLC System: A system with a gradient pump, autosampler, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 30% to 90% B over 15 minutes is a good starting point. This should be optimized to achieve good separation of all peaks.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 265 nm (for the Fmoc group).

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Dilute the samples from the forced degradation study to an appropriate concentration with the initial mobile phase composition.

-

Analysis: Inject the samples onto the HPLC system.

-

Data Analysis: Integrate the peak areas of the intact compound and any degradation products. Calculate the percentage of degradation. Peak purity analysis should be performed to ensure that the main peak does not co-elute with any impurities.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration in a dry, dark environment. Its stability is compromised by exposure to basic and acidic conditions, which lead to the cleavage of the Fmoc and tert-butyl ester protecting groups, respectively. For researchers and drug development professionals, adherence to proper storage and handling protocols, along with the use of validated stability-indicating analytical methods, is essential for ensuring the quality and reliability of this critical reagent in peptide synthesis.

References

- 1. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 183070-44-2 - Coompo [coompo.com]

- 6. This compound CAS#: 183070-44-2 [amp.chemicalbook.com]

- 7. 183070-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Fmoc-Phe(4-COOtBu)-OH | 183070-44-2 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sgs.com [sgs.com]

- 13. biopharmaspec.com [biopharmaspec.com]

- 14. benchchem.com [benchchem.com]

The Gatekeeper of Reactivity: The OtBu Protecting Group in Fmoc-p-carboxy-Phe(OtBu)-OH

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired final product with high purity and yield. For trifunctional amino acids, such as the synthetic derivative p-carboxyphenylalanine, temporary protection of the side-chain carboxyl group is essential. This guide delves into the critical function of the tert-butyl (OtBu) protecting group on the side-chain carboxyl of Fmoc-p-carboxy-Phe(OtBu)-OH, a key building block in modern solid-phase peptide synthesis (SPPS).

Core Function: Orthogonality in Fmoc-Based SPPS

The primary role of the OtBu group in this compound is to mask the reactivity of the p-carboxyl group on the phenylalanine side chain.[1] This prevention of unwanted side reactions during peptide chain elongation is fundamental to successful synthesis. The OtBu group's utility is rooted in the principle of orthogonality , a cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[2]

An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[2] In this context:

-

The Fmoc (9-fluorenylmethyloxycarbonyl) group, protecting the α-amino group, is base-labile . It is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][2]

-

The OtBu (tert-butyl) group, protecting the side-chain carboxyl group, is acid-labile . It remains stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA).[1][3]

This differential stability allows for the iterative deprotection of the N-terminus for peptide bond formation without prematurely exposing the reactive side-chain carboxyl group.

Chemical Properties and Cleavage Mechanism

The OtBu group is a tert-butyl ester. Its stability under basic conditions is attributed to the steric hindrance provided by the bulky tert-butyl group, which prevents nucleophilic attack.[1]

Conversely, its lability in strong acid is due to the formation of a stable tert-butyl carbocation upon cleavage. The acid-catalyzed deprotection mechanism proceeds as follows:

-

Protonation: The ester oxygen of the OtBu group is protonated by a strong acid, such as TFA.

-

Carbocation Formation: The carbon-oxygen bond cleaves, releasing the deprotected carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).

-

Scavenging: The highly reactive tert-butyl carbocation can cause unwanted side reactions by alkylating nucleophilic residues in the peptide chain (e.g., Tryptophan or Cysteine). To prevent this, "scavengers" are included in the cleavage cocktail to trap the carbocation.[1] Common scavengers include water, triisopropylsilane (TIS), and thioanisole.

Quantitative Data: Cleavage Efficiency

Standard cleavage cocktails typically employ a high concentration of TFA. Incomplete removal of tBu-based protecting groups can occur with reduced TFA concentrations, particularly in peptides containing Ser(tBu) or Thr(tBu).

Table 1: Common TFA Cleavage Cocktails for OtBu Deprotection

| Reagent Cocktail | Composition (v/v/v) | Typical Cleavage Time | Notes |

| Standard | TFA / H₂O / TIS (95:2.5:2.5) | 2-3 hours | A general-purpose cocktail for many peptides. |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | 2-4 hours | Effective for peptides with sensitive residues like Cys, Met, and Trp. |

| "Low Odor" | TFA / TIS / H₂O / Dithiothreitol (DTT) (88:2:5:5 w/v) | 1.5-3 hours | DTT replaces more pungent thiols as a scavenger. |

Note: The optimal cleavage time can be sequence-dependent and may require optimization. EDT = 1,2-ethanedithiol.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general two-step procedure for the synthesis of the title compound, starting from 4-carboxyphenylalanine.

Step A: Tert-butylation of 4-Carboxyphenylalanine

-

Materials: 4-Carboxyphenylalanine, tert-butyl acetate, perchloric acid (70%), ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

Suspend 4-carboxyphenylalanine (1.0 eq) in tert-butyl acetate (10.0 eq).

-

To the stirred suspension, add a catalytic amount of perchloric acid (e.g., 0.05 eq).

-

Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(tert-butoxycarbonyl)phenylalanine.

-

Step B: Fmoc Protection

-

Materials: 4-(tert-butoxycarbonyl)phenylalanine, Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide), sodium bicarbonate, 1,4-dioxane, water, diethyl ether, 1 M HCl.

-

Procedure:

-

Dissolve 4-(tert-butoxycarbonyl)phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.

-

Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane.

-

Stir the mixture at room temperature for 4-12 hours.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl, which will precipitate the product.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or recrystallization to yield pure this compound.

-

Protocol 2: Cleavage and Deprotection in SPPS

This protocol describes the final step of SPPS, where the peptide is cleaved from the resin and the OtBu group is removed.

-

Materials: Peptide-resin (dried), Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5), cold diethyl ether, centrifuge.

-

Procedure:

-

Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin, ensuring it is fully submerged.

-

Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small additional volume of the cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a tube containing cold diethyl ether (typically 10x the volume of the TFA solution).

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether, wash the pellet with cold diethyl ether, and repeat the centrifugation.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

-

Conclusion

The OtBu protecting group in this compound is an indispensable tool for modern peptide synthesis. Its stability to the basic conditions required for Fmoc removal and its clean lability under strong acidic conditions make it perfectly suited for the orthogonal Fmoc/tBu synthetic strategy. A thorough understanding of its chemical properties, cleavage mechanism, and the appropriate experimental protocols is fundamental for its effective use in the synthesis of complex peptides for research, and the development of novel peptide-based therapeutics.

References

A Technical Guide to the Introduction of Unnatural Amino Acids in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in medicinal chemistry and drug discovery. By moving beyond the canonical 20 amino acids, researchers can design peptides with enhanced therapeutic properties, novel functionalities, and improved stability.[1][2][3] This guide provides an in-depth overview of the core principles, experimental protocols, and applications of UAA incorporation, with a focus on solid-phase peptide synthesis (SPPS).

Introduction: The Advantages of Unnatural Amino Acids

Unnatural amino acids are non-proteinogenic amino acids that offer a vast expansion of chemical diversity for peptide-based therapeutics.[1][2] Their strategic incorporation can overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited cell permeability.[1][2]

Key advantages of using UAAs include:

-

Enhanced Proteolytic Stability: Modifications to the peptide backbone or side chains, such as the inclusion of D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of peptide drugs.[2]

-

Improved Pharmacokinetic Profiles: UAAs can be designed to enhance binding to serum proteins like albumin, which reduces renal clearance and prolongs circulation time.[2]

-

Increased Binding Affinity and Selectivity: The novel functional groups of UAAs can form additional interactions with biological targets, leading to higher binding affinity and improved selectivity.[2]

-

Conformational Constraint: UAAs can be used to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity. This is frequently achieved through methods like peptide stapling or macrocyclization.[2]

-

Bio-orthogonal Handles: UAAs can introduce chemically unique groups, like azides and alkynes, that allow for specific labeling with fluorescent probes, imaging agents, or other molecules without interfering with biological processes.[2][4]

Classification of Unnatural Amino Acids

UAAs can be categorized based on their structural modifications, which in turn dictates their functional impact on the resulting peptide.

// Main Node UAA [label="Unnatural Amino Acids (UAAs)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style="filled,rounded"];

// Categories Backbone [label="Backbone Modified", fillcolor="#F1F3F4", fontcolor="#202124"]; SideChain [label="Side-Chain Modified", fillcolor="#F1F3F4", fontcolor="#202124"]; Stereochem [label="Stereochemical Variants", fillcolor="#F1F3F4", fontcolor="#202124"]; Functional [label="Functionalized", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-categories and Examples N_Methyl [label="N-Methylated AAs", fillcolor="#FFFFFF", fontcolor="#202124"]; Beta_AA [label="β-Amino Acids", fillcolor="#FFFFFF", fontcolor="#202124"]; D_AA [label="D-Amino Acids", fillcolor="#FFFFFF", fontcolor="#202124"]; Bulky [label="Bulky Side Chains\n(e.g., Naphthylalanine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Crosslink [label="Photo-crosslinkers\n(e.g., p-Benzoyl-L-phenylalanine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bioortho [label="Bio-orthogonal Handles\n(e.g., Azidohomoalanine)", fillcolor="#FFFFFF", fontcolor="#202124"]; Fluoro [label="Fluorescent AAs\n(e.g., Dansylalanine)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges UAA -> Backbone [color="#5F6368"]; UAA -> SideChain [color="#5F6368"]; UAA -> Stereochem [color="#5F6368"]; UAA -> Functional [color="#5F6368"];

Backbone -> N_Methyl [color="#34A853"]; Backbone -> Beta_AA [color="#34A853"]; Stereochem -> D_AA [color="#EA4335"]; SideChain -> Bulky [color="#FBBC05"]; Functional -> Crosslink [color="#4285F4"]; Functional -> Bioortho [color="#4285F4"]; Functional -> Fluoro [color="#4285F4"]; }

Caption: Major categories of unnatural amino acids used in peptide synthesis.

Incorporation of Unnatural Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most prevalent method for synthesizing peptides containing UAAs.[5] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][7] The most common strategy employed is Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which offers milder reaction conditions compared to older Boc-based methods.[8][9]

The fundamental SPPS cycle consists of three main steps: deprotection, coupling, and washing.[5][6]

// Nodes Start [label="Start:\nResin-Bound Peptide\n(Fmoc-Protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(e.g., 20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Coupling [label="2. Amino Acid Coupling\n(Fmoc-UAA-OH, Activator,\nBase in DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="Elongated Peptide\n(Ready for next cycle)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> End; End -> Deprotection [label="Repeat Cycle", style=dashed]; }

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

While the core workflow is the same for natural and unnatural amino acids, the unique structures of UAAs can present challenges, such as steric hindrance from bulky side chains, which may require modified protocols.[5]

The success of incorporating sterically hindered or otherwise challenging UAAs often depends on the choice of coupling reagent. Stronger, more reactive coupling agents are required to overcome the higher activation energy of these reactions.

| Coupling Reagent | Acronym | Typical Use Case | Relative Strength |

| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | Standard and sterically hindered couplings | Very High |

| (1-Cyano-2-ethoxy-2-oxoethylidenoaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | Rapid, efficient couplings; low epimerization | Very High |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Standard couplings | High |

| N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | Economical, standard couplings | Moderate |

Note: Relative strength is a general guide. Optimal conditions depend on the specific UAA, solvent, and temperature.

Experimental Protocols

This protocol outlines a single coupling cycle on a 0.1 mmol scale using a manual synthesis vessel.

-

Resin Preparation:

-

Place 0.1 mmol of Fmoc-Rink Amide resin in a reaction vessel.

-

Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes, then drain the solvent.[5]

-

-

Fmoc Deprotection:

-

Add 5 mL of 20% (v/v) piperidine in DMF to the resin.[10]

-

Agitate the mixture for 3 minutes, then drain.

-

Repeat with a second 5 mL portion of 20% piperidine in DMF for 10 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected unnatural amino acid (0.5 mmol, 5 eq.), HATU (0.45 mmol, 4.5 eq.), and HOAt (0.5 mmol, 5 eq.).

-

Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) to the amino acid solution.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours. For sterically hindered UAAs, extend the coupling time to 4 hours or perform a double coupling.

-

Drain the coupling solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed.

-

Resin Preparation:

-

Wash the final peptide-resin with Dichloromethane (DCM) (3 x 5 mL) and dry under a stream of nitrogen.

-

-

Cleavage:

-

Prepare a cleavage cocktail. A standard cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Agitate the mixture for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution to a 50 mL conical tube filled with cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry (LC-MS).

-

Application: Modulating a Signaling Pathway

UAAs are powerful tools for studying and manipulating biological pathways.[11] One prominent example is the development of "stapled peptides" to inhibit the p53-MDM2 protein-protein interaction, a key target in cancer therapy.

MDM2 is a negative regulator of the p53 tumor suppressor. In many cancers, MDM2 is overexpressed, leading to the degradation of p53 and uncontrolled cell growth. Natural peptides derived from p53 can bind to MDM2 but are quickly degraded. By incorporating a hydrocarbon staple—a type of UAA linkage—the peptide is locked into its bioactive α-helical conformation, increasing its stability and cell permeability.

Caption: A stapled peptide containing UAAs blocks the MDM2-p53 interaction.

Conclusion

The integration of unnatural amino acids into peptide synthesis has revolutionized the field, enabling the creation of novel therapeutics and research tools.[1][12] While their unique structures can pose synthetic challenges, these can be overcome with optimized protocols and reagents.[5] The ability to precisely tailor the chemical and physical properties of peptides opens up new avenues for drug discovery and the fundamental study of biological systems.[3][11]

References

- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]

- 5. benchchem.com [benchchem.com]

- 6. Solid Phase Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]

- 12. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]

The Strategic Role of Fmoc-p-carboxy-phe(OtBu)-OH in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-p-carboxy-phe(OtBu)-OH is a non-canonical amino acid derivative that serves as a critical building block in the field of medicinal chemistry, particularly in the realm of peptide synthesis. Its unique structure, featuring orthogonal protecting groups, offers a strategic advantage for the introduction of a functionalizable moiety into peptide sequences. This technical guide provides an in-depth overview of the core properties, applications, and synthetic considerations for this compound, enabling researchers to leverage its potential in the design and development of novel peptide-based therapeutics, diagnostics, and biomaterials. While specific, detailed quantitative data for this particular derivative is not extensively published, this guide extrapolates from well-established principles of solid-phase peptide synthesis to provide a robust framework for its utilization.

Introduction

The advent of solid-phase peptide synthesis (SPPS) has revolutionized the development of peptide-based drugs by enabling the efficient and high-purity synthesis of complex peptide sequences. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a cornerstone of modern SPPS, relying on the use of amino acids with an acid-labile side-chain protecting group (like tert-butyl) and a base-labile α-amino protecting group (Fmoc).

This compound, or (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(tert-butoxycarbonyl)phenyl)propanoic acid, is a specialized derivative of phenylalanine that fits seamlessly into this synthetic paradigm.[1] Its key feature is the presence of a carboxylic acid group on the phenyl ring, which is itself protected as a tert-butyl ester. This dual-protection scheme allows for the selective deprotection of either the N-terminus for chain elongation or the side-chain carboxyl group for subsequent modifications, making it a versatile tool for advanced peptide engineering.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 183070-44-2 | [1] |

| Molecular Formula | C₂₉H₂₉NO₆ | [1] |

| Molecular Weight | 487.5 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥97% | [3] |

| Solubility | Soluble in DMF, NMP; insoluble in water | [2] |

| Storage | Store at -20°C for long-term stability | [2] |

Core Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block for a variety of applications in medicinal chemistry, primarily centered around the post-synthetic modification of peptides.

-

Introduction of Linkers and Payloads: The side-chain carboxyl group, once deprotected, serves as a convenient attachment point for various molecules, including linkers for antibody-drug conjugates (ADCs), imaging agents, or polyethylene glycol (PEG) to improve pharmacokinetic properties.

-